molecular formula C15H13F3N2O2S B2621634 4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide CAS No. 332874-21-2

4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide

Cat. No.: B2621634
CAS No.: 332874-21-2
M. Wt: 342.34
InChI Key: XIIXUCPMBBBPNW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that have a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethyl group and the benzoyl moiety in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethyl groups: This step involves the alkylation of the thiophene ring using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the benzoyl group: The benzoyl group can be introduced through acylation reactions using benzoyl chloride or benzoyl bromide in the presence of a base like pyridine.

    Incorporation of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is explored for its electronic properties and used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

    Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The benzoyl moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The thiophene ring provides structural stability and contributes to the overall biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-aminothiophene-3-carboxamide: Lacks the trifluoromethyl and benzoyl groups, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)benzoylthiophene: Contains the trifluoromethyl and benzoyl groups but lacks the dimethyl groups on the thiophene ring.

    2-Benzoylaminothiophene-3-carboxamide: Lacks the trifluoromethyl group, which affects its lipophilicity and biological activity.

Uniqueness

4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide is unique due to the combination of the trifluoromethyl group, benzoyl moiety, and dimethyl-substituted thiophene ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4,5-dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c1-7-8(2)23-14(11(7)12(19)21)20-13(22)9-4-3-5-10(6-9)15(16,17)18/h3-6H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIXUCPMBBBPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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